

A Technical Guide to Canrenone-d6 for Laboratory Applications

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Compound of Interest

Compound Name: Canrenone-d6 (Major)

Cat. No.: B15354513

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Canrenone-d6, a deuterated analog of Canrenone, for its application in laboratory settings. Canrenone is the major active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone. The use of a stable isotope-labeled internal standard like Canrenone-d6 is crucial for accurate quantification in bioanalytical studies, such as pharmacokinetics, metabolism, and drug monitoring.

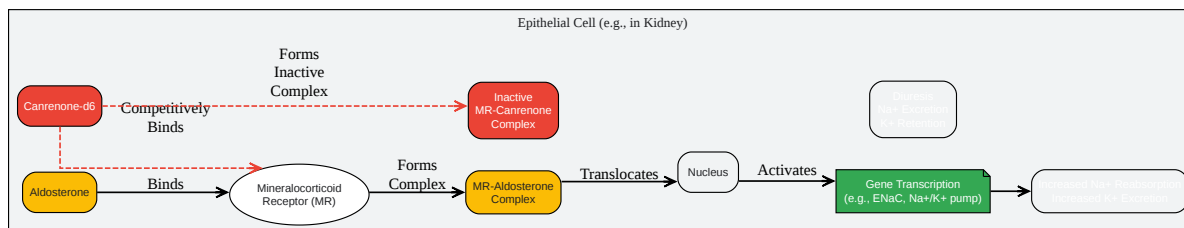
Commercial Suppliers and Product Specifications

A number of chemical suppliers provide Canrenone-d6 for research purposes. The table below summarizes the available information from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date product specifications.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment
LGC Standards	Canrenone-d6 (Major)	TRC-C175612	$C_{22}H_{22}D_6O$ ₃	346.49	>95% (HPLC)[1][2]	Not publicly available
MedChem Express	Canrenone-d6 (Aldadiene-d6)	HY-B1438S	$C_{22}H_{22}D_6O$ ₃	346.49	Not specified	Not publicly available
Santa Cruz Biotechnology	Canrenone-d6	sc-218400	$C_{22}H_{22}D_6O$ ₃	346.49	Not specified	Not publicly available
CymitQuimica	Canrenone-d6 (Major)	TR-C175612	$C_{22}H_{22}D_6O$ ₃	346.49	Not specified	Not publicly available
Axios Research	Spironolactone EP Impurity F-d6 (Canrenone-d6)	AR-S10770	$C_{22}H_{22}D_6O$ ₃	346.50	Not specified	Not publicly available

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Canrenone exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of specific genes, leading to increased sodium and water retention and potassium excretion. By competitively binding to the MR, canrenone prevents the binding of aldosterone, thereby inhibiting its downstream effects. This leads to a diuretic and anti-hypertensive effect.



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Caption: Mechanism of action of Canrenone as a mineralocorticoid receptor antagonist.

Experimental Protocol: Quantification of Canrenone in Human Plasma by LC-MS/MS

The following is a representative protocol for the determination of canrenone in human plasma using Canrenone-d6 as an internal standard (IS). This method is based on established bioanalytical techniques for canrenone and spironolactone.[3][4][5][6]

1. Materials and Reagents

- Canrenone analytical standard
- Canrenone-d6 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

- Human plasma (blank)

2. Standard and Internal Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canrenone and Canrenone-d6 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the canrenone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Canrenone-d6 primary stock solution with the same diluent to the desired concentration.

3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibrator, QC, or unknown), add 20 μ L of the Canrenone-d6 internal standard working solution and vortex briefly.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

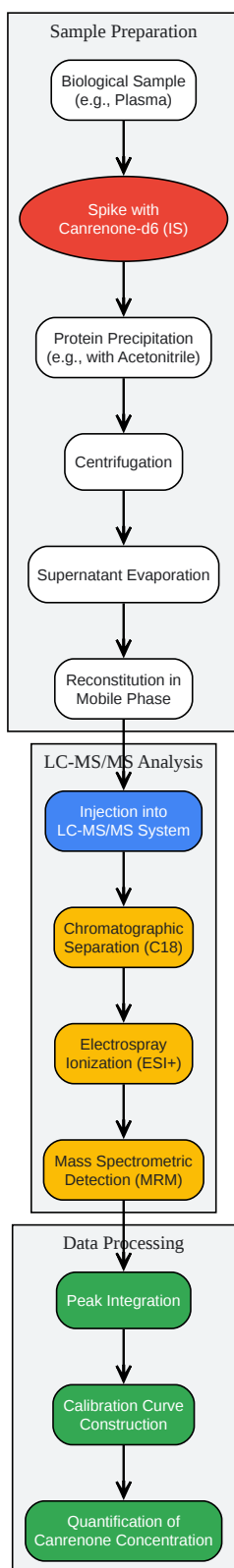
4. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	C18, 50 x 2.1 mm, 3.5 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B)
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Canrenone: m/z 341.2 \rightarrow 107.2 (Quantifier), m/z 341.2 \rightarrow 323.2 (Qualifier) Canrenone-d6 (Theoretical): m/z 347.2 \rightarrow 107.2 (Quantifier)
Collision Energy	Optimized for each transition
Declustering Potential	Optimized for each transition

Disclaimer: The MRM transition for Canrenone-d6 is theoretical and should be optimized in the laboratory setting. It is based on the fragmentation of the parent compound and known fragmentation of similar deuterated standards.

Experimental Workflow

The diagram below illustrates the general workflow for a bioanalytical method using Canrenone-d6 for the quantification of canrenone in a biological matrix.



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Caption: A typical workflow for the quantification of Canrenone using Canrenone-d6.

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